molecular formula C19H26O8S B1585369 1,2:3,4-di-O-isopropylidene-6-O-p-tolylsulfonyl-alpha-D-galactose CAS No. 4478-43-7

1,2:3,4-di-O-isopropylidene-6-O-p-tolylsulfonyl-alpha-D-galactose

Cat. No. B1585369
CAS RN: 4478-43-7
M. Wt: 414.5 g/mol
InChI Key: CTGSZKNLORWSMQ-UHFFFAOYSA-N
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Description

“1,2:3,4-di-O-isopropylidene-6-O-p-tolylsulfonyl-alpha-D-galactose” is a chemical compound. It is a derivative of galactose, which is a type of sugar . The compound has a molecular formula of C19H26O8S .


Synthesis Analysis

The synthesis of this compound involves the reaction of galactopyranosides with 2,2-dimethoxypropane, leading to various isopropylidene acetals. Among these, the 3,4-O-isopropylidene derivatives can be obtained with high yield.


Molecular Structure Analysis

The molecular structure of this compound is complex. It includes an isopropylidene group, which is a type of protective group commonly used in organic chemistry .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For example, it can participate in atom transfer radical polymerization (ATRP), a type of controlled radical polymerization .


Physical And Chemical Properties Analysis

The compound has a melting point of 92°C . Its boiling point is predicted to be 513.7±45.0 °C, and its density is predicted to be 1.230±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Spectroscopy

Derivatives of 6-amino-6-deoxy-D-galactose-6-15N were synthesized using 1,2:3,4-di-O-isopropylidene-6-O-p-tolylsulfonyl-alpha-D-galactose. This synthesis aids in studying the structure of 6-amino-6-deoxy-D-galactose derivatives through proton- and 13C-NMR spectroscopy. These derivatives have potential applications in exploring the properties and interactions of amino sugars (Coxon & Reynolds, 1980).

Disaccharide Synthesis

The compound is used in synthesizing specific disaccharides, such as 6-O-α-D-glucopyranosyl-D-galactose and 3-O-α-D-glucopyranosyl-D-galactose. These disaccharides are synthesized through reactions involving 1,2:3,4-di-O-isopropylidene-α-D-galactose and subsequent removal of protecting groups. Disaccharides synthesized this way have significance in studying carbohydrate chemistry and glycosylation processes (Flowers, 1971).

Heptitol Synthesis

Ethynylation of 1,2:3,4-di-O-isopropylidene-α-D-galacto-hexodialdo-1,5-pyranose, a derivative of 1,2:3,4-di-O-isopropylidene-6-O-p-tolylsulfonyl-alpha-D-galactose, leads to the synthesis of various sugar derivatives like D-glycero-D-galacto-heptitol. These substances have potential applications in the synthesis of complex carbohydrates and in studying carbohydrate-based pharmaceuticals (Hems, Horton, & Nakadate, 1972).

Glycopeptide Libraries

The compound is employed in the synthesis of chiral O-(Z-alpha-aminoacyl) sugars. These sugars are key building blocks for glycopeptide libraries, crucial in the development of peptide-based drugs and glycomimetics (Katritzky, Angrish, & Narindoshvili, 2007).

Carbohydrate Ring Conformation Studies

1,2:3,4-di-O-isopropylidene-alpha-d-galactopyranose, a related derivative, is used in studies to determine the conformation of the galactose ring in solution and crystalline form. Understanding these conformations is vital in the design and synthesis of new carbohydrate-based molecules (Roslund et al., 2004).

Safety And Hazards

The compound is classified under GHS07 for safety. It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the use of this compound could involve its use in the synthesis of other complex molecules. Its ability to participate in controlled radical polymerization suggests potential applications in polymer chemistry .

properties

IUPAC Name

[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O8S/c1-11-6-8-12(9-7-11)28(20,21)22-10-13-14-15(25-18(2,3)24-14)16-17(23-13)27-19(4,5)26-16/h6-9,13-17H,10H2,1-5H3/t13-,14+,15+,16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGSZKNLORWSMQ-DRRXZNNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H]3[C@@H]([C@@H]4[C@H](O2)OC(O4)(C)C)OC(O3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10471242
Record name [(3aR,5R,5aS,8aS,8bR)-2,2,7,7-Tetramethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-5-yl]methyl 4-methylbenzene-1-sulfonate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2:3,4-di-O-isopropylidene-6-O-p-tolylsulfonyl-alpha-D-galactose

CAS RN

4478-43-7, 70932-39-7
Record name α-D-Galactopyranose, 1,2:3,4-bis-O-(1-methylethylidene)-, 6-(4-methylbenzenesulfonate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4478-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(3aR,5R,5aS,8aS,8bR)-2,2,7,7-Tetramethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-5-yl]methyl 4-methylbenzene-1-sulfonate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Sghyar, SM Basavarajaiah, A Chda… - Journal of Molecular …, 2023 - Elsevier
The new 5-(substituted)-3-(1,2,3,4-di-O-isopropylidene-(D)-galactopyranose) tetrazoles(1c-8c) have been achieved by using as starting materials substituted tetrazole (1b-8b) and 1,2,3,…
Number of citations: 2 www.sciencedirect.com
R Sghyar, Y Sert, B El Ibrahimi, O Moussaoui… - Journal of Molecular …, 2022 - Elsevier
Three new 2,5-disubstituted-tetrazole N-glucosides (5–7) were synthesized via N-alkylation reactions carried out under phase transfer catalysis (PTC) conditions. The structures of all …
Number of citations: 10 www.sciencedirect.com

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